2-(2,4,6-Triethylphenyl)acetic acid
Description
2-(2,4,6-Triethylphenyl)acetic acid is a substituted phenylacetic acid derivative characterized by three ethyl groups at the 2, 4, and 6 positions of the benzene ring. Synthesizing such compounds often faces challenges due to poor solubility in polar solvents, as seen in analogs with bulky aromatic backbones (e.g., 2-[(3,4,5-triphenyl)phenyl]acetic acid) .
Properties
Molecular Formula |
C14H20O2 |
|---|---|
Molecular Weight |
220.31 g/mol |
IUPAC Name |
2-(2,4,6-triethylphenyl)acetic acid |
InChI |
InChI=1S/C14H20O2/c1-4-10-7-11(5-2)13(9-14(15)16)12(6-3)8-10/h7-8H,4-6,9H2,1-3H3,(H,15,16) |
InChI Key |
PFTXJVOOMKUNRS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C(=C1)CC)CC(=O)O)CC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4,6-Triethylphenyl)acetic acid typically involves the alkylation of a phenylacetic acid derivative. One common method is the Friedel-Crafts alkylation, where ethyl groups are introduced to the phenyl ring using ethyl chloride and a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under anhydrous conditions to prevent hydrolysis of the catalyst.
Another synthetic route involves the use of Grignard reagents. In this method, 2,4,6-triethylbenzyl chloride is reacted with magnesium in dry ether to form the corresponding Grignard reagent, which is then treated with carbon dioxide to yield the carboxylic acid after acidic workup.
Industrial Production Methods
Industrial production of 2-(2,4,6-Triethylphenyl)acetic acid may involve continuous flow processes to enhance efficiency and yield. Catalytic hydrogenation and high-pressure reactors are often employed to ensure complete conversion of starting materials and to minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-(2,4,6-Triethylphenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the phenyl ring. For example, nitration using nitric acid and sulfuric acid can yield nitro derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nitric acid and sulfuric acid for nitration.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of nitro derivatives.
Scientific Research Applications
2-(2,4,6-Triethylphenyl)acetic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-(2,4,6-Triethylphenyl)acetic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The phenyl ring’s ethyl substitutions can affect the compound’s lipophilicity, enhancing its ability to interact with lipid membranes and proteins.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 2-(2,4,6-Triethylphenyl)acetic acid with five structurally related phenylacetic acid derivatives:
*Predicted properties based on analogs.
Key Observations:
- Substituent Effects: Ethyl Groups: Increase lipophilicity and steric hindrance compared to methyl or halogen substituents, likely reducing solubility in polar media. Chloro/Fluoro Groups: Electron-withdrawing effects enhance acidity (pKa reduction) and reactivity in electrophilic substitutions . Triphenyl Backbone: Extreme steric bulk (as in ) necessitates non-polar solvents and specialized purification (e.g., recrystallization over chromatography).
Synthesis Challenges :
Phenoxyacetic Acid Derivatives ():
Compounds like 2,4-D (2-(2,4-dichlorophenoxy)acetic acid) are herbicides, demonstrating that substituent position and electronegativity critically influence bioactivity .
Chlorinated vs. Alkylated Analogs:
- Chlorinated Derivatives (e.g., 2,4,6-trichlorophenylacetic acid ): Higher toxicity and environmental persistence due to C-Cl bonds.
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